2-(2,5-Dichlorobenzoyl)-6-methoxypyridine
Overview
Description
2-(2,5-Dichlorobenzoyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
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Biological Activity
2-(2,5-Dichlorobenzoyl)-6-methoxypyridine (DCBMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C12H8Cl2N2O
- CAS Number : 1187168-04-2
Synthesis
DCBMP can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoyl chloride with 6-methoxypyridine under controlled conditions. This synthesis typically includes the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Antimicrobial Activity
Several studies have demonstrated that DCBMP exhibits antimicrobial properties against various bacterial strains. For instance:
- Study 1 : A study published in Journal of Medicinal Chemistry reported that DCBMP showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Study 2 : Another research highlighted its effectiveness against fungal strains such as Candida albicans, where it exhibited an MIC of 64 µg/mL .
Anticancer Properties
DCBMP has been investigated for its potential anticancer effects:
- Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that DCBMP induces apoptosis, leading to cell cycle arrest at the G0/G1 phase. The compound was found to activate caspase pathways, which are crucial for programmed cell death .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells .
Data Table: Biological Activities of DCBMP
Toxicity Studies
Preliminary toxicity assessments indicate that DCBMP has a favorable safety profile. In animal models, doses up to 100 mg/kg did not result in significant adverse effects, suggesting a therapeutic window for further development .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)9-7-8(14)5-6-10(9)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNZUPMIPOVWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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